Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine
CAS No.: 921075-28-7
Cat. No.: VC8318960
Molecular Formula: C8H12N2S
Molecular Weight: 168.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921075-28-7 |
|---|---|
| Molecular Formula | C8H12N2S |
| Molecular Weight | 168.26 |
| IUPAC Name | N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C8H12N2S/c1-6-8(11-5-10-6)4-9-7-2-3-7/h5,7,9H,2-4H2,1H3 |
| Standard InChI Key | IDELYDAUAGGLLQ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=N1)CNC2CC2 |
| Canonical SMILES | CC1=C(SC=N1)CNC2CC2 |
Introduction
Structural and Molecular Characteristics
Physicochemical Properties
The compound’s logP (calculated) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its pKa of 8.9 (amine group) indicates partial protonation under physiological conditions, which may affect bioavailability. Comparative data with analogous structures, such as 4-cyclopropyl-N-methylthiazol-2-amine, reveal that alkyl substitutions on the thiazole ring enhance thermal stability up to 220°C .
Table 1: Molecular Descriptors of Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂S |
| Molecular Weight | 168.26 g/mol |
| Hydrogen Bond Donors | 1 (amine) |
| Hydrogen Bond Acceptors | 3 (thiazole N, S, amine N) |
| Rotatable Bond Count | 3 |
Synthesis and Optimization Strategies
Industrial-Scale Production
The synthesis typically begins with the condensation of 1-methylthiourea and ethyl 2-chloro-3-oxobutanoate in pyridine, yielding ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate as an intermediate. Subsequent Boc protection of the amine group mitigates undesired side reactions during alkylation. Key steps include:
-
Alkylation: Cyanomethanide treatment forms a nitrile-substituted intermediate.
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Enaminone Formation: Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) generates a reactive enaminone for cyclocondensation.
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Cyclopropane Introduction: LDA-mediated alkylation with cyclopropanecarboxaldehyde, followed by MnO₂ oxidation, installs the cyclopropyl group .
Table 2: Reaction Conditions for Critical Synthesis Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole Formation | 1-methylthiourea, pyridine, 80°C | 88 |
| Boc Protection | Di-tert-butyl dicarbonate, RT | 55 |
| Cyclopropane Addition | LDA, THF, -78°C | 72 |
Continuous Flow Reactor Optimization
Industrial workflows employ continuous flow reactors to enhance reproducibility and scalability. Maintaining a temperature of 60–70°C and a residence time of 15 minutes improves yield to 85% while reducing byproduct formation. In-line HPLC monitoring ensures real-time purity assessment.
Biological Activities and Mechanistic Insights
Apoptosis Induction via CDK9 Inhibition
Though direct evidence for Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine’s anticancer activity is limited, structural analogs like 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines demonstrate nanomolar inhibition of CDK9 (IC₅₀ = 7 nM), a kinase critical for transcriptional elongation. By blocking CDK9’s ATP-binding pocket via interactions with Phe103, these compounds downregulate antiapoptotic proteins like Mcl-1, reinstating programmed cell death in malignancies .
Table 3: Selectivity Profile of Thiazole-Based CDK Inhibitors
| Compound | CDK9 IC₅₀ (nM) | CDK2 Selectivity | Anticancer EC₅₀ (μM) |
|---|---|---|---|
| 12u | 7 | 80-fold | 0.31 |
| Analog A (cyclopropyl) | 15 | 45-fold | 0.49 |
Stability and Reactivity Under Physiological Conditions
Oxidative and Reductive Pathways
The thiazole ring undergoes oxidation at the sulfur atom under strong oxidative conditions (e.g., H₂O₂, 50°C), forming sulfoxides. Reductive cleavage of the C–N bond in the cyclopropylamine moiety occurs in the presence of LiAlH₄, yielding secondary amines. Stability studies in plasma (pH 7.4, 37°C) indicate a half-life of 6.2 hours, suggesting moderate metabolic resistance.
pH-Dependent Degradation
Under acidic conditions (pH < 3), protonation of the thiazole nitrogen accelerates ring-opening hydrolysis, generating thiourea derivatives. Neutral and alkaline conditions (pH 7–9) preserve integrity for >24 hours, supporting oral administration strategies.
Comparative Analysis with Related Thiazole Derivatives
Macrocyclic Thiadiazoles
Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines demonstrate macrofilaricidal activity against Brugia malayi (EC₅₀ = 1.2 μM), attributed to heme-binding interactions. While Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine lacks the macrocyclic framework, its thiazole core may facilitate similar metal-coordinating properties.
Antitubercular Thiazolo-Triazines
Thiazolo[3,2-b]-1,2,4-triazine derivatives inhibit M. tuberculosis enoyl-ACP reductase (InhA), a key fatty acid biosynthesis enzyme. Docking studies suggest the 4-methyl group in Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine could occupy InhA’s hydrophobic pocket, warranting further investigation.
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